molecular formula C9H17NO2 B582565 Ethyl 4,4-dimethylpyrrolidine-3-carboxylate CAS No. 1245649-01-7

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate

Cat. No. B582565
M. Wt: 171.24
InChI Key: HRUQRKOQOOUEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H17NO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 4,4-dimethylpyrrolidine-3-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two methyl groups attached to the 4th carbon of the ring . The 3rd carbon of the ring is attached to a carboxylate group that is esterified with an ethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4,4-dimethylpyrrolidine-3-carboxylate are not detailed in the searched resources, pyrrolidine derivatives are known to be versatile scaffolds in drug discovery . They can undergo various chemical reactions to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Enantioselective Synthesis and Reactions

  • Enantioselective Michael Reactions : A study on the Michael reaction of chiral secondary enaminoesters, including derivatives similar to Ethyl 4,4-dimethylpyrrolidine-3-carboxylate, with 2-substituted nitroethylenes demonstrates the synthesis of pyrrolidine-3-carboxylates with good to excellent diastereoselectivity. This process is significant for the enantioselective synthesis of complex organic compounds (Revial et al., 2000).

Catalysis and Annulation

  • Phosphine-Catalyzed Annulation : The use of Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines catalyzed by organic phosphine, illustrates a method for synthesizing highly functionalized tetrahydropyridines. This highlights the compound's role in facilitating complex reaction pathways, leading to substances with significant regioselectivity and diastereoselectivities (Xue-Feng Zhu et al., 2003).

Functional Derivatives and Molecular Structure

  • Functional Derivatives Synthesis : Research on the condensation of Ethyl 4-(Chloromethyl)-2,6-dimethylpyridine-3-carboxylate with phenols and anilines led to the creation of aryl pyridin-4-ylmethyl ethers and dihydropyrrolo[3,4-c]-pyridin-3-ones, showcasing the versatility of ethyl pyrrolidine carboxylates in synthesizing heterocyclic compounds with varied functional groups (Dikusar et al., 2018).

Photophysical Studies

  • Photophysical Behavior : A novel 4-aza-indole derivative, related to Ethyl 4,4-dimethylpyrrolidine-3-carboxylate, demonstrated unique photophysical properties across different solvents, showing potential for applications in bio-sensing, labeling, and optoelectronic devices due to its reverse solvatochromism behavior (Ebru Bozkurt & Ş. D. Doğan, 2018).

Quantum Chemical Studies

  • Quantum Chemical Analysis : The synthesis and detailed quantum chemical analysis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer have been conducted, revealing insights into the molecular structure, spectroscopic properties, and the nature of intermolecular interactions. This study exemplifies the compound's role in understanding molecular interactions and designing new materials with specific electronic properties (Singh et al., 2013).

Safety And Hazards

Safety data sheets for Ethyl 4,4-dimethylpyrrolidine-3-carboxylate are available for viewing and download . These sheets provide information on the compound’s hazards, safe handling procedures, and emergency measures.

Future Directions

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate is available for experimental and research use . Its future directions could involve further exploration of its potential applications in various fields, including drug discovery .

properties

IUPAC Name

ethyl 4,4-dimethylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-10-6-9(7,2)3/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUQRKOQOOUEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate

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